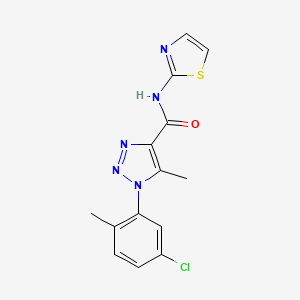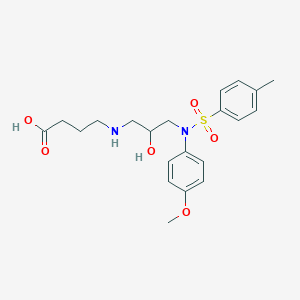
4-((2-hydroxy-3-(N-(4-methoxyphenyl)-4-methylphenylsulfonamido)propyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-hydroxy-3-(N-(4-methoxyphenyl)-4-methylphenylsulfonamido)propyl)amino)butanoic acid is a useful research compound. Its molecular formula is C21H28N2O6S and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality 4-((2-hydroxy-3-(N-(4-methoxyphenyl)-4-methylphenylsulfonamido)propyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-hydroxy-3-(N-(4-methoxyphenyl)-4-methylphenylsulfonamido)propyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Polymer Modification
- Functional Modification of Polymers : Research into the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including those with sulfonamide groups similar to the one specified, reveals applications in enhancing polymer properties such as swelling behavior and thermal stability. These modifications have shown potential for medical applications due to their increased biological activity against certain bacteria and fungi (Aly & El-Mohdy, 2015).
- Synthesis and Antimicrobial Activity of Derivatives : The synthesis of derivatives from amino acids, incorporating hydrazide, pyrrole, and chloroquinoxaline moieties, has been explored for antimicrobial applications. Compounds showing significant activity against bacteria and fungi suggest a potential pathway for the development of new antimicrobial agents, indicating a possible research application for the compound (Mickevičienė et al., 2015).
Drug Metabolism and Synthesis
- Drug Metabolism Studies Using Biocatalysis : A study on the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator demonstrates the utility of microbial systems in drug metabolism research. This highlights a potential application in exploring the metabolism and pharmacokinetics of new drug candidates, including those structurally related to the specified compound (Zmijewski et al., 2006).
- Practical Synthesis of CCR5 Antagonist : The development of a practical synthesis method for a CCR5 antagonist demonstrates the significance of structural modifications in creating potent pharmaceutical agents. This research could inspire methodologies for synthesizing and modifying compounds like the specified sulfonamide for therapeutic purposes (Ikemoto et al., 2005).
Enzymatic and Chemical Transformations
- Enzymatic Reactions of Analogous Compounds : Studies on methionine sulfoximine and its enzymatic conversions to various metabolites shed light on potential biochemical pathways and enzymatic applications for similar sulfonamide-containing compounds. This could lead to research into the bioactivity or metabolic pathways involving the compound (Cooper et al., 1976).
Eigenschaften
IUPAC Name |
4-[[2-hydroxy-3-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)propyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-16-5-11-20(12-6-16)30(27,28)23(17-7-9-19(29-2)10-8-17)15-18(24)14-22-13-3-4-21(25)26/h5-12,18,22,24H,3-4,13-15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGILIFPFVIWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCCC(=O)O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2758746.png)
![1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758747.png)


![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide](/img/structure/B2758753.png)
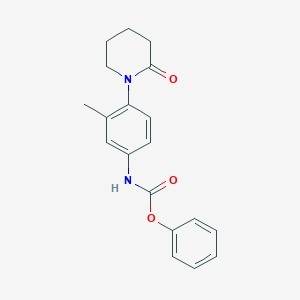
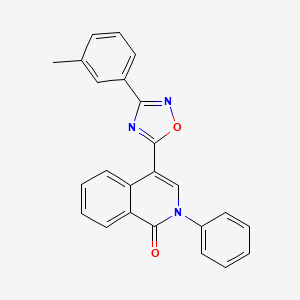
![Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2758760.png)
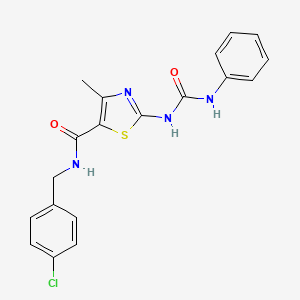
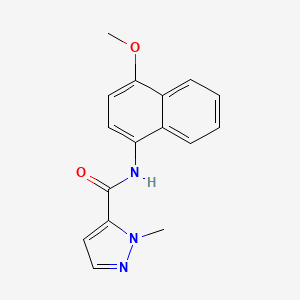

![4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B2758766.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2758767.png)
